molecular formula C4H10O4S B041135 2-Methoxyethyl methanesulfonate CAS No. 16427-44-4

2-Methoxyethyl methanesulfonate

Cat. No. B041135
CAS RN: 16427-44-4
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Patent
US07244722B2

Procedure details

Methanesulfonyl chloride (15 g, 0.13 mol) was added to a mixture of 2-methoxy ethanol (10 g, 0.13 mol), triethylamine (26.5 g, 0.26 mol) and dichloromethane (150 g) at 0° C. After being stirred at room temperature overnight, water (100 g) was added to the reaction mixture. The layers were separated and the organic layer was concentrated in vacuo at room temperature. This gave 13.1 g (65%) of the title mesylate as an oil. 1H NMR analysis supports the stated structure. *Previously reported in Tetrahedron 1995, 51, 4867-4890.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][O:7][CH2:8][CH2:9][OH:10].C(N(CC)CC)C.ClCCl>O>[CH3:6][O:7][CH2:8][CH2:9][O:10][S:2]([CH3:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
COCCO
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 g
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COCCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.